

Phenyglyoxylic acid chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to **Phenyglyoxylic Acid**: Chemical Properties, Structure, and Applications

Introduction

Phenyglyoxylic acid, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic chemistry, toxicology, and pharmaceutical sciences. As a primary metabolite of styrene, it serves as a critical biomarker for occupational and environmental exposure to this widely used industrial solvent.[1][2] Structurally, it features a carboxylic acid group directly attached to a keto group, which in turn is bonded to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic compounds and a valuable building block in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, spectral data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Phenyglyoxylic acid is a 2-oxo monocarboxylic acid where the aldehyde hydrogen of glyoxylic acid is replaced by a phenyl group.[1] It typically appears as a colorless to light yellow crystalline solid and is moderately acidic.[1][6]

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	2-Oxo-2-phenylacetic acid[1]
Synonyms	Benzoylformic acid, α -Oxobenzeneacetic acid, Benzoylformate[1][6]
CAS Number	611-73-4[1]
Molecular Formula	C ₈ H ₆ O ₃ [1]
SMILES	C1=CC=C(C=C1)C(=O)C(=O)O[1]
InChIKey	FAQJJMHZNSSFMS-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Computed Properties

Property	Value	Source
Molecular Weight	150.13 g/mol	[6]
Melting Point	64–66 °C	[6]
Boiling Point	163 °C at 15 mmHg	[1]
pKa	2.15 (predicted)	[6][7]
Water Solubility	920,000 mg/L (at 0 °C)	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
Topological Polar Surface Area	54.4 Å ²	[1]

Spectroscopic Data

The structural features of **phenylglyoxylic acid** give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum shows signals in the aromatic region, while the carbon NMR displays resonances for the phenyl ring as well as the two carbonyl carbons.

Table 3: ¹H NMR Spectral Data (500 MHz, H₂O, pH 7.0)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.96	Doublet	2H	Ortho-protons (aromatic)
7.76	Triplet	1H	Para-proton (aromatic)
7.60	Multiplet	2H	Meta-protons (aromatic)

Source: Human Metabolome Database.[\[8\]](#)

Table 4: ¹³C NMR Spectral Data (D₂O)

Chemical Shift (ppm)	Assignment
199.72	Keto Carbonyl (C=O)
175.89	Carboxyl Carbon (COOH)
137.92	C1 (ipso-carbon)
134.66	C4 (para-carbon)
132.38	C3, C5 (meta-carbons)
131.90	C2, C6 (ortho-carbons)

Source: Biological Magnetic Resonance Bank.
[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the strong absorptions of the two carbonyl groups and the broad O-H stretch of the carboxylic acid.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3200–2700	Strong, Broad	O–H Stretch	Carboxylic Acid
3100–3000	Medium	C–H Stretch	Aromatic
~1730	Strong	C=O Stretch	Keto Group
~1700	Strong	C=O Stretch	Carboxylic Acid
1600–1450	Medium	C=C Stretch	Aromatic Ring

Note: Values are typical ranges and may vary based on the sample preparation method (e.g., KBr pellet, ATR).

[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Under electron ionization (EI), **phenylglyoxylic acid** can undergo fragmentation. A common analytical method involves derivatization, such as creating a trimethylsilyl (TMS) ester, to improve volatility for GC-MS analysis.[\[12\]](#) The fragmentation of the underivatized molecule is expected to proceed via characteristic losses.

Table 6: Expected Mass Spectrometry Fragmentation

m/z	Fragment	Description
150	$[\text{C}_8\text{H}_6\text{O}_3]^+$	Molecular Ion (M^+)
133	$[\text{C}_8\text{H}_5\text{O}_2]^+$	Loss of OH radical (M-17)
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of COOH radical (M-45), forming the benzoyl cation (base peak)
77	$[\text{C}_6\text{H}_5]^+$	Loss of CO from the benzoyl cation

Note: Fragmentation patterns are predicted based on the general behavior of aromatic ketones and carboxylic acids.

[\[13\]](#)

Experimental Protocols

Synthesis of Phenylglyoxylic Acid

1. Oxidation of Mandelic Acid

This classic method utilizes a strong oxidizing agent like potassium permanganate to convert the secondary alcohol of mandelic acid into a ketone.[\[6\]](#)

- Materials: Mandelic acid, sodium hydroxide, potassium permanganate, sodium bisulfite, sulfuric acid, diethyl ether.
- Procedure:
 - Dissolve mandelic acid (1 mole) in water and neutralize with a solution of sodium hydroxide.
 - Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 0.67 moles) while maintaining the temperature below 10 °C with vigorous stirring.

- After the addition is complete, continue stirring for 1-2 hours. The purple color should disappear, leaving a brown precipitate of manganese dioxide (MnO_2).
- Filter off the MnO_2 precipitate. To the filtrate, add a small amount of sodium bisulfite to reduce any remaining permanganate.
- Acidify the clear filtrate with dilute sulfuric acid to a pH of ~2. This will precipitate any benzoic acid byproduct, which can be removed by filtration.
- Extract the filtrate multiple times with diethyl ether.
- Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude **phenylglyoxylic acid**.
- Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of benzene and petroleum ether) to obtain pure crystals.[\[14\]](#)

2. Hydrolysis of Benzoyl Cyanide

This alternative route involves the acid-catalyzed hydrolysis of benzoyl cyanide.[\[6\]](#)[\[15\]](#)

- Materials: Benzoyl cyanide, concentrated hydrochloric acid, chloroform.
- Procedure:
 - In a round-bottom flask, combine benzoyl cyanide (1 mole) with an excess of concentrated hydrochloric acid (e.g., 700 ml for 0.1 mol of cyanide).[\[15\]](#)
 - Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for several hours (e.g., 18 hours).[\[15\]](#) Monitor the reaction by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and pour it into a larger volume of cold water.
 - Extract the aqueous mixture with chloroform or another suitable organic solvent.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

- The resulting crude **phenylglyoxylic acid** can be purified by vacuum distillation or recrystallization. The product has a reported boiling point of 138-141 °C at 16 mbar and a melting point of 64.5-65.5 °C after recrystallization from ligroin.[15]

Analysis of Phenylglyoxylic Acid in Urine by HPLC

Phenylglyoxylic acid is a key biomarker for styrene exposure, and its quantification in urine is a common toxicological assay.[1][16]

- Objective: To quantify the concentration of **phenylglyoxylic acid** in a urine sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
- Sample Preparation:
 - Collect a urine sample in a sterile container.
 - To a 0.5 mL aliquot of the urine sample, add an internal standard.
 - Acidify the sample to pH ~2 with dilute HCl.
 - Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 1-2 minutes.
 - Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
 - Repeat the extraction and combine the organic layers.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[17]
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.5-2.7) in a ratio of approximately 10:90 (v/v).[19]
 - Flow Rate: 0.7-1.0 mL/min.[18]

- Detection: UV detector set at 220 nm or 254 nm.[6][17]
- Injection Volume: 20 μ L.[18]
- Quantification: Create a calibration curve using standards of known **phenylglyoxylic acid** concentrations. Calculate the concentration in the unknown sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

Chemical Reactivity and Applications

The dual functionality of **phenylglyoxylic acid** makes it a valuable intermediate in organic synthesis.

Reactivity as an α -Keto Acid

- Decarboxylative Acylation: As an α -keto acid, it can serve as an acyl radical precursor.[3][5] Under photoredox catalysis, it can undergo decarboxylation to form a benzoyl radical, which can then acylate various substrates, such as N-heterocycles.[3] This provides a mild alternative to traditional Friedel-Crafts acylation.
- Heterocycle Synthesis: It is a key building block for various heterocyclic structures. For example, it reacts with 1,2-diaminobenzene in refluxing ethanol to produce quinoxalines.[3]
- Derivatization: The carboxylic acid group can be easily esterified, and the keto group can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives have been explored for their biological activities.[20]

Applications in Drug Development and Research

- Biomarker of Exposure: The primary application in toxicology and occupational health is its use as a urinary biomarker for exposure to styrene and ethylbenzene.[4][21]
- Pharmaceutical Intermediate: **Phenylglyoxylic acid** and its derivatives are used as intermediates in the synthesis of pharmaceuticals. It has been used to create antineoplastic and anti-inflammatory compounds.[4][20] For example, some derivatives have shown anti-inflammatory activity in animal models by reducing paw swelling.[4] While the direct mechanism for **phenylglyoxylic acid** is not fully elucidated, related phenolic acids are

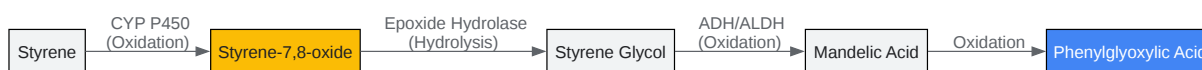
known to exert anti-inflammatory effects by modulating key signaling pathways like NF- κ B and MAPK.[22][23]

- Biosynthesis Research: Enzymes like D-mandelate dehydrogenase are being explored for the green biosynthesis of **phenylglyoxylic acid** from D-mandelic acid, offering a sustainable alternative to chemical synthesis methods.[24]

Visualizations: Pathways and Workflows

Metabolic Pathway of Styrene

Phenylglyoxylic acid is an end-product of the major metabolic pathway for styrene in humans. This pathway involves initial oxidation to styrene oxide, a reactive epoxide.

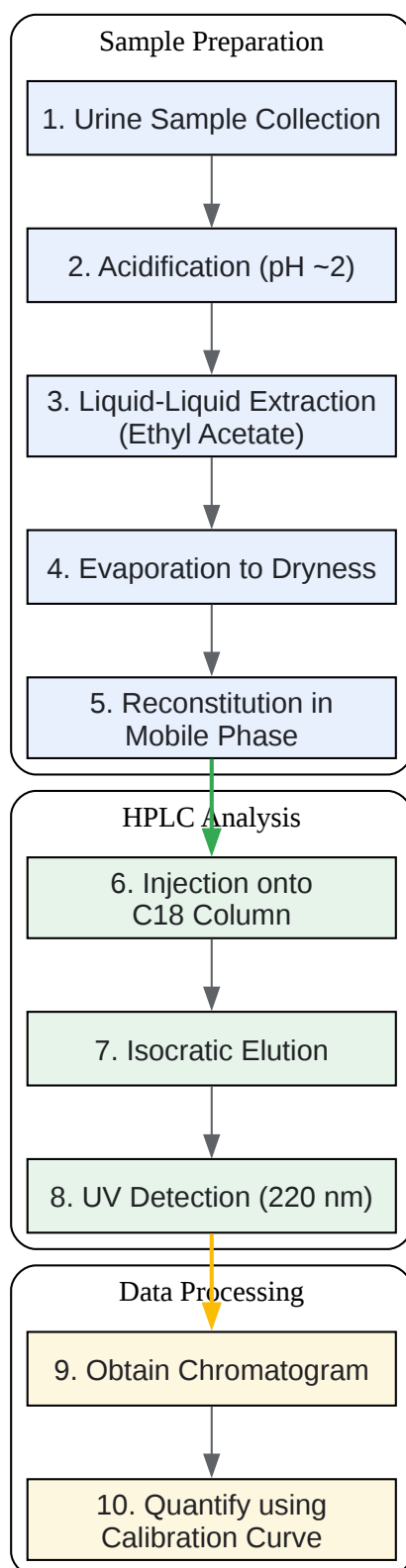


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Caption: Major metabolic pathway of styrene in humans.

Experimental Workflow: HPLC Analysis

The quantification of **phenylglyoxylic acid** from urine involves several key steps, from sample preparation to data analysis.

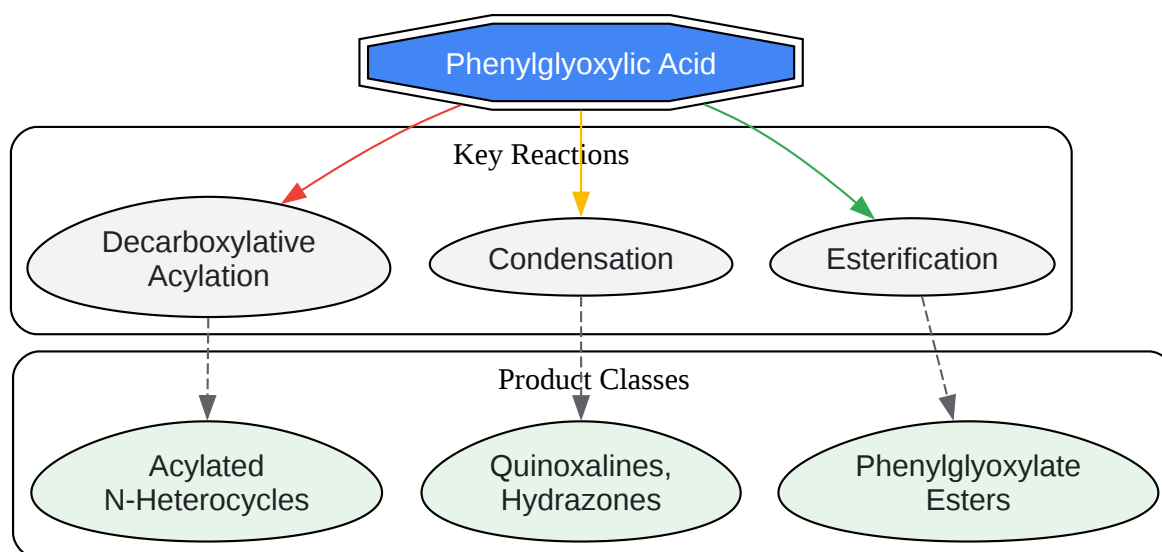


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Caption: Experimental workflow for urinary **phenylglyoxylic acid** analysis.

Logical Relationships: Synthetic Utility

Phenylglyoxylic acid's structure allows it to be a versatile starting material for a range of valuable chemical compounds.



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Caption: Synthetic applications of **phenylglyoxylic acid**.

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